Home > Products > Screening Compounds P55903 > seco Everolimus B
seco Everolimus B - 220127-30-0

seco Everolimus B

Catalog Number: EVT-3462235
CAS Number: 220127-30-0
Molecular Formula: C53H85NO15
Molecular Weight: 976.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Seco Everolimus B is a semi-synthetic derivative of Everolimus, which itself is derived from Sirolimus (Rapamycin). Everolimus is primarily recognized for its role as an immunosuppressant and an anti-cancer agent, particularly in preventing organ transplant rejection and treating various cancers. Seco Everolimus B is classified under the category of mTOR (mammalian target of rapamycin) inhibitors, which play a crucial role in cell growth and proliferation regulation.

Source

Seco Everolimus B is synthesized from Everolimus, which is marketed by Novartis under various brand names including Zortress® and Afinitor®. Its development stems from the need to enhance the pharmacological properties of Everolimus while maintaining its therapeutic effects.

Classification
  • Type: Semi-synthetic compound
  • Category: mTOR inhibitor
  • Therapeutic uses: Immunosuppressant, oncology
Synthesis Analysis

The synthesis of Seco Everolimus B involves several advanced chemical processes. The primary method includes the modification of the existing structure of Everolimus to enhance its solubility and bioavailability.

Methods and Technical Details

  1. Starting Material: The synthesis begins with Sirolimus as the precursor.
  2. Chemical Modifications: Key steps involve the selective protection and deprotection of functional groups, typically utilizing silyl protecting groups.
  3. Solvent-free Conditions: Recent methods have emphasized solvent-free reactions, which are more environmentally friendly and efficient.
  4. One-Pot Reactions: These processes allow for multiple transformations to occur in a single reaction vessel, minimizing purification steps and improving yield.
Molecular Structure Analysis

Seco Everolimus B retains a complex molecular structure that is essential for its biological activity.

Structure and Data

  • Molecular Formula: C53H83N1O14
  • Molecular Weight: Approximately 1039.2 g/mol
  • Structural Features: The compound features multiple hydroxyl groups, ester linkages, and a distinct macrocyclic backbone characteristic of its parent compound, Everolimus.
Chemical Reactions Analysis

The chemical behavior of Seco Everolimus B is influenced by its structural attributes.

Reactions and Technical Details

  1. Hydrolysis: The ester bonds in Seco Everolimus B can undergo hydrolysis in aqueous environments, affecting its stability and release profile.
  2. Redox Reactions: The presence of hydroxyl groups allows for potential redox reactions, which can be exploited in drug delivery systems.
  3. Complexation: The compound may form complexes with metal ions or other pharmaceutical agents, enhancing its therapeutic efficacy.
Mechanism of Action

Seco Everolimus B functions primarily through inhibition of the mTOR pathway.

Process and Data

  1. Target Interaction: By binding to the mTOR protein complex, Seco Everolimus B inhibits downstream signaling pathways that promote cell cycle progression and proliferation.
  2. Biological Effects: This inhibition leads to reduced cell growth in cancer cells and suppresses immune responses in transplant scenarios.
  3. Pharmacokinetics: Studies indicate that modifications in the structure can improve bioavailability compared to traditional Everolimus formulations.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Seco Everolimus B is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically a white to pale yellow powder.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to moisture due to hygroscopic nature; requires careful storage conditions.
  • Polymorphism: Exhibits polymorphic forms which can influence its dissolution rate and bioavailability.
Applications

Seco Everolimus B has several significant applications in scientific research and medicine:

  • Immunosuppression: Used to prevent organ transplant rejection by modulating immune responses.
  • Oncology: Investigated for its potential in treating various cancers due to its ability to inhibit tumor growth through mTOR pathway disruption.
  • Drug Development: As a prodrug or modified form, it can be explored for enhanced delivery mechanisms or improved pharmacokinetic profiles.

Properties

CAS Number

220127-30-0

Product Name

seco Everolimus B

IUPAC Name

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid

Molecular Formula

C53H85NO15

Molecular Weight

976.2 g/mol

InChI

InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1

InChI Key

CKQDLIBRKRCTPR-DKBZHAOTSA-N

SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.